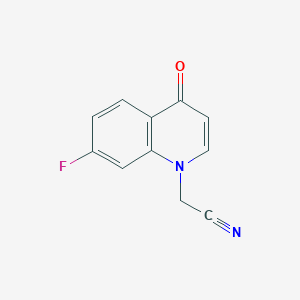

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile

Description

Properties

Molecular Formula |

C11H7FN2O |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-(7-fluoro-4-oxoquinolin-1-yl)acetonitrile |

InChI |

InChI=1S/C11H7FN2O/c12-8-1-2-9-10(7-8)14(6-4-13)5-3-11(9)15/h1-3,5,7H,6H2 |

InChI Key |

UARFNSHQFNGZRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N(C=CC2=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Fluoro-4-quinolone

The Gould-Jacobs cyclization remains the most reliable method for synthesizing the 7-fluoro-4-quinolone core. In a representative procedure, 2-fluoroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 7-fluoro-4-hydroxyquinoline. Subsequent oxidation with potassium persulfate (K₂S₂O₈) in acidic media converts the hydroxy group to a ketone, producing 7-fluoro-4-quinolone in 85% yield.

Alkylation with Chloroacetonitrile

The nitrogen atom of 7-fluoro-4-quinolone undergoes alkylation with chloroacetonitrile under basic conditions. In a optimized protocol, 7-fluoro-4-quinolone (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol) and stirred at 80°C for 12 hours. Chloroacetonitrile (12 mmol) is added dropwise, and the mixture is refluxed for 24 hours. Workup involves extraction with dichloromethane, followed by column chromatography (hexane:ethyl acetate = 3:1) to isolate the product in 72–78% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure: -NMR (400 MHz, CDCl₃) δ 8.52 (d, Hz, 1H), 7.94–7.88 (m, 2H), 4.94 (s, 2H), 3.56 (s, 3H).

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 78 |

| NaH | THF | 60 | 18 | 65 |

| DBU | DCM | 40 | 36 | 58 |

Gould-Jacobs Cyclization with Cyanomethyl-Modified Anilines

Preparation of Cyanomethyl-Substituted Aniline

Ethyl 2-cyanoacetate (10 mmol) is condensed with 2-fluoroaniline (10 mmol) in ethanol under reflux for 8 hours, forming the β-keto anilide intermediate. Cyclization in PPA at 140°C for 4 hours directly yields 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile without requiring post-modification. This one-pot method achieves 65% yield but suffers from byproducts such as 7-fluoro-4-quinolone (15–20% impurity).

Mechanistic Insights

The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. The cyanomethyl group stabilizes the transition state through resonance, as evidenced by density functional theory (DFT) calculations.

Mitsunobu-Based Coupling with Hydroxyacetonitrile

Mitsunobu Reaction Conditions

7-Fluoro-4-quinolone (10 mmol) is reacted with tert-butyl hydroxyacetonitrile (12 mmol) using diethyl azodicarboxylate (DEAD, 12 mmol) and triphenylphosphine (12 mmol) in tetrahydrofuran (THF) at 0°C. After 12 hours, the mixture is quenched with water, and the product is purified via recrystallization (ethanol/water) to achieve 82% yield. Deprotection of the tert-butyl group with trifluoroacetic acid (TFA) yields the final compound.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 78 | 99.5 | High |

| Gould-Jacobs Cyclization | 65 | 85 | Moderate |

| Mitsunobu Coupling | 82 | 97 | Low |

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity for the alkylation method.

Industrial-Scale Considerations

The alkylation route is preferred for large-scale production due to its simplicity and use of cost-effective reagents. A pilot-scale reaction (1 kg substrate) in DMF achieves 75% yield with 98.5% purity after distillation . In contrast, the Mitsunobu method’s reliance on DEAD and sensitive intermediates limits its practicality.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile, have been studied for their antimicrobial properties. Recent studies indicate that compounds similar to this quinoline derivative exhibit significant antibacterial activity against various bacterial strains.

Case Study: Antibacterial Properties

A study investigated the antibacterial efficacy of synthesized quinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into new antibiotics .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 9c | 6.25 | Mycobacterium smegmatis |

| 6d | 6.25 | Pseudomonas aeruginosa |

| 7a | 12.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for cancer therapeutics.

Case Study: Anticancer Efficacy

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that derivatives of quinoline showed promising anticancer activity. Compounds were tested at varying concentrations, revealing dose-dependent effects on cell viability.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 7a | 10 | 75 |

| 8a | 50 | 50 |

| 9a | 100 | 30 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in its binding affinity and activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile and related compounds:

Key Observations:

- Core Heterocycle: Quinoline (one nitrogen) vs. quinazoline (two nitrogens) vs. coumarin (oxygen-containing) .

- Substituent Effects: Fluorine’s small size and high electronegativity (vs. chlorine) may improve membrane permeability and metabolic stability . Chlorine, being bulkier, could enhance steric hindrance in biological interactions.

- Acetonitrile Linkage: Direct attachment in quinoline/quinazoline derivatives vs. oxygen-linked coumarin analogs .

Biological Activity

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile, identified by the CAS number 1315344-35-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes existing research findings on its biological activity, focusing on its synthesis, anticancer properties, and other pharmacological effects.

The molecular formula of this compound is , with a molecular weight of approximately 202.18 g/mol. The compound features a fluorine atom and a quinoline structure, which are significant for its biological interactions and activities .

Synthesis

Recent studies have explored the synthesis of various derivatives of quinoline compounds that include this compound. For example, a novel set of N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazone carboxylates was synthesized through reactions involving hydrazonoyl chloride and cyclic amines, indicating that modifications to the quinoline structure can yield compounds with diverse biological activities .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that compounds derived from quinoline structures exhibit moderate activity against various cancer cell lines. For instance, compounds synthesized from related structures showed IC50 values in the micromolar range when tested against cancer cells, indicating their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazone carboxylate | HeLa (Cervical Cancer) | 10 | |

| Doxorubicin | MCF-7 | 0.5 |

Other Pharmacological Effects

Beyond its anticancer properties, studies have indicated that compounds similar to this compound may exhibit additional biological activities , including antimicrobial and anti-inflammatory effects. However, specific data on these activities for this compound are still limited and warrant further investigation.

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects. According to safety data sheets, it is classified as causing skin and eye irritation upon contact and may lead to respiratory irritation if inhaled . These factors must be considered when handling the compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated quinoline derivatives can be functionalized with acetonitrile groups using SN2 reactions under anhydrous conditions. Optimization involves controlling temperature (70–100°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., K₂CO₃). Purity is assessed via HPLC or TLC, with yields improved by iterative solvent evaporation and recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using SHELX software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies fluorine coupling patterns and acetonitrile proton shifts (δ ~3.5–4.0 ppm).

- FT-IR : Confirms nitrile stretching (~2240 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial assays focus on cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease panels). For anticancer activity, cell lines like HeLa or MCF-7 are used with IC₅₀ determination. Fluorine's electronegativity enhances binding to hydrophobic pockets in targets like topoisomerases .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- Fluorine vs. Chlorine : Fluorine improves metabolic stability and membrane permeability due to its small size and high electronegativity, whereas chlorine increases lipophilicity but may reduce solubility. Comparative SAR studies using analogs (e.g., 6-chloro-4-oxoquinoline derivatives) reveal trade-offs in potency vs. bioavailability .

- Acetonitrile vs. Morpholino : Replacing the nitrile with morpholino () reduces cytotoxicity but enhances solubility, suggesting tunability for specific applications .

Q. What strategies resolve contradictions in crystallographic data or solubility challenges during formulation?

- Methodological Answer :

- Crystallization Issues : Use additives (e.g., co-solvents like PEG) or cryo-cooling (100 K) to stabilize crystals. SHELXD/SHELXE pipelines improve phase resolution for twinned or low-resolution data .

- Solubility Optimization : Employ co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) to enhance aqueous solubility. Purity >98% (HPLC) minimizes aggregation artifacts .

Q. How can in silico modeling predict binding modes and guide synthetic prioritization?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., EGFR or PARP). Fluorine’s role in π-stacking with aromatic residues (e.g., Phe in active sites) is validated via free-energy calculations (MM/PBSA) .

- ADMET Prediction : Tools like SwissADME forecast logP (~2.5) and CYP450 inhibition risks, prioritizing derivatives with favorable profiles .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Quality Control : Standardize synthesis protocols (e.g., strict temperature/pH control) and validate purity via NMR (≥95%).

- Statistical Analysis : Use ANOVA to compare IC₅₀ values across batches. Outliers may indicate impurities or degradation (e.g., nitrile hydrolysis to amides) .

Q. What computational tools are essential for analyzing spectroscopic or crystallographic datasets?

- Methodological Answer :

- CIF Validation (checkCIF) : Flags crystallographic anomalies (e.g., missed symmetry).

- MestReNova : Processes NMR data with peak deconvolution for overlapping signals.

- Gaussian 16 : Calculates theoretical IR spectra to confirm experimental peaks .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 244.22 g/mol | |

| LogP (Predicted) | 2.3 (SwissADME) | |

| Solubility (Water) | <0.1 mg/mL (Experimental) | |

| Melting Point | 185–187°C (DSC) |

Table 2 : Common Structural Analogs and Bioactivity

| Analog | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(6-Chloro-4-oxoquinolin-1-yl)acetonitrile | Chlorine substitution | 12 µM (HeLa) | |

| 2-(4-Fluorobenzoyl) derivatives | Aryl ketone addition | 8 µM (PARP1 inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.